molecular formula C9H5Cl2F3O2 B157603 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid CAS No. 132992-36-0

2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B157603
CAS No.: 132992-36-0
M. Wt: 273.03 g/mol
InChI Key: IGIZNOWEWCGVKX-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5Cl2F3O2. It is a derivative of phenylacetic acid, characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid typically involves the chlorination of 4-(trifluoromethyl)phenylacetic acid. The process includes the following steps:

    Starting Material: 4-(trifluoromethyl)phenylacetic acid.

    Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of suitable solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenylacetic acids.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules, leading to its biological effects.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)phenylacetic acid

Comparison: 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and specificity in certain reactions, making it valuable in various applications.

Properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIZNOWEWCGVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371666
Record name [2,6-Dichloro-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132992-36-0
Record name [2,6-Dichloro-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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